Cas no 2228883-53-0 (2-(4,5-dibromofuran-2-yl)acetic acid)

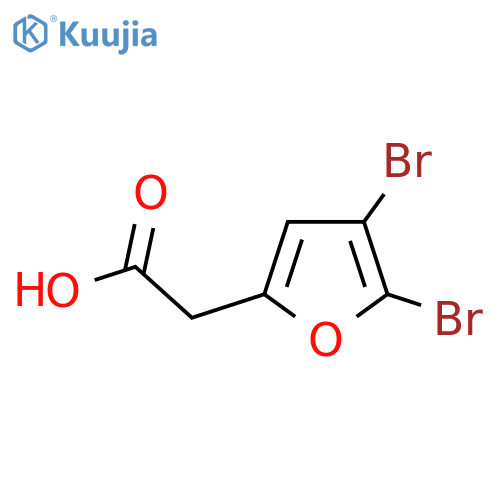

2228883-53-0 structure

商品名:2-(4,5-dibromofuran-2-yl)acetic acid

2-(4,5-dibromofuran-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4,5-dibromofuran-2-yl)acetic acid

- EN300-1921492

- 2228883-53-0

-

- インチ: 1S/C6H4Br2O3/c7-4-1-3(2-5(9)10)11-6(4)8/h1H,2H2,(H,9,10)

- InChIKey: WGIOOKCBJBCZPE-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC(=C1)CC(=O)O)Br

計算された属性

- せいみつぶんしりょう: 283.85067g/mol

- どういたいしつりょう: 281.85272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 50.4Ų

2-(4,5-dibromofuran-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921492-2.5g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1921492-10g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 10g |

$4667.0 | 2023-09-17 | ||

| Enamine | EN300-1921492-0.5g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1921492-5.0g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1921492-1.0g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1921492-0.05g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1921492-0.1g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1921492-0.25g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1921492-10.0g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1921492-1g |

2-(4,5-dibromofuran-2-yl)acetic acid |

2228883-53-0 | 1g |

$1086.0 | 2023-09-17 |

2-(4,5-dibromofuran-2-yl)acetic acid 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2228883-53-0 (2-(4,5-dibromofuran-2-yl)acetic acid) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬